
3-Bromo-2-hydroxy-5-methylbenzaldehyde
Descripción general
Descripción
3-Bromo-2-hydroxy-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Mecanismo De Acción
Target of Action
It is known that aldehydes can react with amines to form imines , suggesting that proteins or enzymes with amine groups could potentially be targets.
Mode of Action
3-Bromo-2-hydroxy-5-methylbenzaldehyde, being an aldehyde, can undergo nucleophilic addition reactions with amines to form imines . This reaction involves the nitrogen of the amine acting as a nucleophile and attacking the partially positive carbon of the carbonyl group in the aldehyde . The oxygen of the carbonyl group can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .
Biochemical Pathways
The formation of imines from the reaction of aldehydes with amines is a well-known biochemical pathway . This pathway could potentially be affected by the presence of this compound.
Pharmacokinetics
The compound’s molecular weight (21505) and its solid physical form suggest that it may have good bioavailability .
Result of Action
The formation of imines could potentially lead to changes in protein structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH and the presence of other reactive species in the environment could also potentially influence its action and efficacy.
Análisis Bioquímico
Biochemical Properties
3-Bromo-2-hydroxy-5-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of flavone derivatives, which are known to have therapeutic properties . The compound’s interactions with enzymes such as monoamine oxidase (MAO) have been studied, showing its potential in inhibiting this enzyme . This inhibition can affect various biochemical pathways, including those involved in neurotransmitter metabolism.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the permeability of cell membranes, which can impact the transport of molecules into and out of cells . Additionally, its interaction with monoamine oxidase can lead to changes in neurotransmitter levels, affecting cellular communication and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of monoamine oxidase is due to the presence of the aldehyde group, which interacts with the enzyme’s active site . This interaction can lead to changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable at room temperature, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as inhibiting monoamine oxidase and altering neurotransmitter levels . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound’s role in the preparation of flavone derivatives highlights its involvement in metabolic pathways related to the synthesis of therapeutic agents . Additionally, its interaction with monoamine oxidase affects metabolic flux and metabolite levels, influencing neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific cellular compartments can affect its function and activity. For example, its interaction with cell membrane components can influence its distribution and impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and subsequent effects on cellular function. For instance, its localization within the mitochondria can affect mitochondrial function and energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-2-hydroxy-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-5-methylbenzaldehyde using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The compound is then purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: 3-Bromo-2-hydroxy-5-methylbenzoic acid.
Reduction: 3-Bromo-2-hydroxy-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-2-hydroxy-5-methylbenzaldehyde is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anti-inflammatory drugs.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-hydroxy-5-nitrobenzaldehyde
- 3-Bromo-5-chloro-2-hydroxybenzaldehyde
- 3,5-Dibromo-2-hydroxybenzaldehyde
- 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
- 3-Bromo-6-fluoro-2-hydroxybenzaldehyde
Uniqueness
3-Bromo-2-hydroxy-5-methylbenzaldehyde is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties, such as solubility and melting point, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
3-bromo-2-hydroxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZDQTSSLMAXCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373695 | |
| Record name | 3-bromo-2-hydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33172-54-2 | |
| Record name | 3-bromo-2-hydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33172-54-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



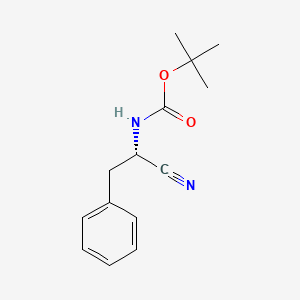

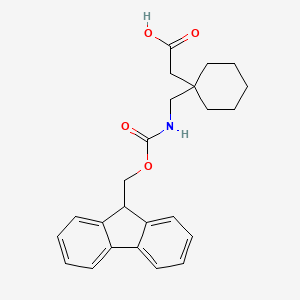


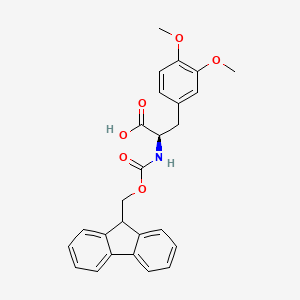
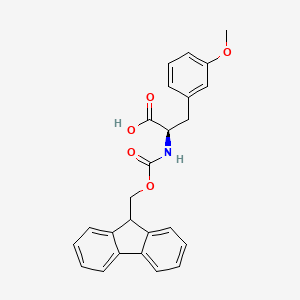
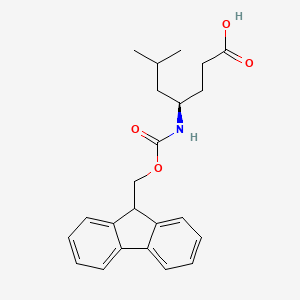
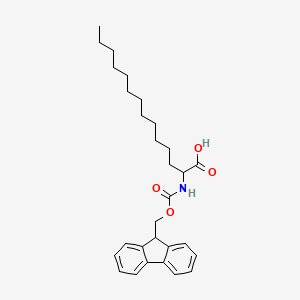
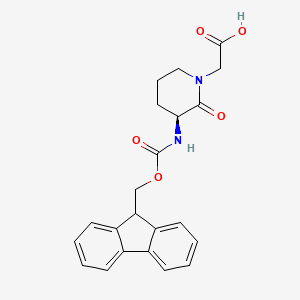
![Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)
